molecular formula C4H6ClN3O B3260931 5-Aminopyrimidin-2(1H)-one hydrochloride CAS No. 33631-17-3

5-Aminopyrimidin-2(1H)-one hydrochloride

Cat. No.: B3260931
CAS No.: 33631-17-3
M. Wt: 147.56 g/mol
InChI Key: KYWAGKZLNFQUPV-UHFFFAOYSA-N
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Description

A Versatile Scaffold in Organic Synthesis and Chemical Biology

In the realm of organic synthesis, pyrimidinone derivatives serve as versatile building blocks for the construction of more complex molecular architectures. Their unique electronic properties and multiple reaction sites allow for a wide range of chemical transformations. The ability of the nitrogen atoms within the pyrimidine (B1678525) ring to form hydrogen bonds and participate in dipole-dipole interactions enhances their capacity to bind to biological targets. ijpsjournal.com

From a chemical biology perspective, the pyrimidinone core is a privileged scaffold. This means that this particular molecular framework is frequently found in compounds that exhibit a variety of biological activities. nih.gov This widespread occurrence has made pyrimidine derivatives a focal point for drug discovery and development. nih.govnih.gov Their structural versatility allows for extensive chemical modifications to enhance efficacy, reduce toxicity, and overcome resistance mechanisms in pathogens and diseases. ijpsjournal.com The landscape of FDA-approved drugs containing the pyrimidine scaffold is continually expanding, underscoring its therapeutic importance. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-pyrimidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,5H2,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWAGKZLNFQUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Aminopyrimidin 2 1h One Hydrochloride

Diverse Synthetic Routes to the 5-Aminopyrimidin-2(1H)-one Core

The formation of the 5-aminopyrimidin-2(1H)-one nucleus can be achieved through several strategic pathways. These routes often rely on the careful selection of precursors that can be cyclized to form the heterocyclic ring, with subsequent functionalization to yield the desired product.

Multi-component Reaction Strategies for Pyrimidinone Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and simplifying procedures. nih.gov Several MCRs have been developed for the synthesis of pyrimidine (B1678525) and pyrimidinone cores. rsc.org

A common MCR approach for pyrimidinone synthesis is the Biginelli reaction, though numerous modern variations exist. For instance, a three-component reaction involving an aldehyde, a β-ketoester, and guanidine (B92328) can yield a dihydropyrimidinone, which can be subsequently oxidized to the pyrimidinone. To achieve the specific 5-amino substitution, precursors containing a nitrogen functionality at the appropriate position are required.

One-pot, three-component syntheses of tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives have been achieved by reacting aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) in the presence of a catalytic amount of triethylamine. organic-chemistry.org While this produces a fused pyrimidine system, the underlying principles of combining an amine, an aldehyde, and an active methylene (B1212753) compound are central to MCR strategies for pyrimidine synthesis. organic-chemistry.org Another example involves the reaction of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, promoted by NH4I, to produce a variety of substituted pyrimidines under metal- and solvent-free conditions. acs.org These MCRs offer advantages in their operational simplicity, cost-effectiveness, and high yields. organic-chemistry.org

Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis
ReactantsCatalyst/PromoterKey FeaturesReference
Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetalNH4IMetal- and solvent-free; broad substrate scope. acs.org
Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indoleTriethylamineOne-pot synthesis of fused pyrimidine systems. organic-chemistry.org
Functionalized enamines, triethyl orthoformate, ammonium acetateZnCl2Single-step synthesis of 4,5-disubstituted pyrimidines. acs.org
Aldehydes, 1,3-dimethyl-6-aminouracil, carbonitrilesAPTADPHS-nSiO2Reusable catalyst, solvent-free, microwave-assisted. nih.gov

Cyclization Reactions Involving Guanidine Hydrochloride and Related Precursors

The most direct route to the 2-aminopyrimidinone scaffold involves the cyclization of a three-carbon component with guanidine or its salts, such as guanidine hydrochloride. This method is foundational in pyrimidine synthesis. A direct, single-step synthesis of 5- and 6-substituted 2-aminopyrimidines has been achieved by treating a β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of a base like potassium carbonate. researchgate.net

For the specific synthesis of 5-aminopyrimidin-2(1H)-one, a suitable precursor would be a derivative of malonic acid or cyanoacetic acid that already contains or can generate the C5-amino group. The general reaction involves the condensation of guanidine with a 1,3-dicarbonyl compound or its equivalent. For example, the reaction between guanidine hydrochloride and ethyl cyanoacetate (B8463686) in the presence of a base like sodium ethoxide can lead to the formation of 2,4-diamino-6-hydroxypyrimidine (B22253) (a tautomer of 2,4-diaminopyrimidin-6(1H)-one). Modifications to the starting materials are necessary to achieve the 5-amino-2-oxo structure.

The synthesis of aminopyrimidine derivatives has also been accomplished through the condensation of chalcones with guanidine nitrate, facilitated by zinc chloride, often under microwave irradiation. bohrium.com This highlights the versatility of guanidine-based precursors in forming the core pyrimidine ring structure. bohrium.com

Transition Metal-Catalyzed Synthetic Approaches to Aminopyrimidinones

Transition metal catalysis offers powerful and regioselective methods for constructing and functionalizing heterocyclic rings, including pyrimidinones (B12756618). acs.org

Iridium Catalysis: A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been developed using amidines and up to three different alcohol molecules. bohrium.commdpi.comdatapdf.com This sustainable process is catalyzed by PN5P-Ir-pincer complexes and proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. bohrium.commdpi.com This method provides immediate access to highly and unsymmetrically substituted pyrimidines. bohrium.comdatapdf.com

Palladium Catalysis: Palladium catalysts are extensively used for C-N and C-C bond formation. The Buchwald-Hartwig amination is a key method for synthesizing N-arylpyrimidin-2-amine derivatives from corresponding amines and halopyrimidines. nih.govinternationaljournalcorner.com A significant advancement is the palladium-catalyzed C-H functionalization at the C5-position of the N-(alkyl)pyrimidin-2-amine core. rsc.org This highly regioselective approach allows for the direct arylation or olefination at the C5 position, which is crucial for synthesizing derivatives like 5-aminopyrimidin-2(1H)-one. rsc.org

Rhodium Catalysis: Rhodium catalysts have been employed in the synthesis of pyrimidine derivatives through various mechanisms. One notable method is the denitrogenative reaction of 1-tosyl-1,2,3-triazoles with isoxazoles, which proceeds via a cascade of intramolecular reactions to form 2-aroylpyrimidines. researchgate.net

Regioselective Synthesis and Reaction Control in Pyrimidinone Derivatives

Achieving regioselectivity is paramount in the synthesis of substituted pyrimidinones to ensure the correct placement of functional groups. The choice of synthetic strategy directly influences the outcome.

In multi-component reactions, the inherent reactivity of the starting materials often dictates the final arrangement of substituents. For example, an iridium-catalyzed multicomponent synthesis from amidines and alcohols demonstrates high regioselectivity, allowing for the controlled assembly of unsymmetrically decorated pyrimidines. bohrium.commdpi.com Similarly, a ZnCl₂-catalyzed three-component reaction of enamines, triethyl orthoformate, and ammonium acetate allows for the single-step synthesis of various 4,5-disubstituted pyrimidine derivatives. acs.org

For pre-formed pyrimidine rings, regioselective functionalization is key. Nucleophilic aromatic substitution on chloropyrimidines can be controlled by the reaction conditions and the nature of the nucleophile. researchgate.net Furthermore, directed C-H activation, such as the palladium-catalyzed functionalization at the C5-position of 2-aminopyrimidines, provides a powerful tool for introducing substituents at a specific site, avoiding the need for pre-functionalized starting materials. rsc.org

Optimization of Reaction Conditions and Process Efficiency

To maximize yield and minimize reaction times, the optimization of reaction conditions is essential. Key parameters include the choice of solvent, catalyst, temperature, and energy source.

For instance, in the synthesis of bis 1,2,3-triazole linked bis 2-aminopyrimidine (B69317) hybrids, various bases and solvents were tested. nih.gov The study found that refluxing in ethanol (B145695) or water with an appropriate base was crucial for the reaction's success. nih.gov Another study on the synthesis of pyrazolo[1,5-a]pyridines compared conventional heating with sonication, finding that ultrasound irradiation significantly improved both the reaction yield and rate, with acetonitrile (B52724) being the most effective solvent.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. researchgate.net The synthesis of aminopyrimidine derivatives has been shown to be significantly more efficient under microwave irradiation, often leading to higher yields in shorter timeframes compared to conventional heating methods. bohrium.comresearchgate.net For example, a palladium-catalyzed coupling reaction on a pyrimidine ring was successfully carried out at high temperature under microwave irradiation, overcoming the challenge of a second nucleophilic substitution. researchgate.net

Table 2: Optimization of Reaction Conditions for Pyrimidine Synthesis
Reaction TypeParameter OptimizedOptimal ConditionOutcomeReference
Synthesis of pyrazolo[1,5-a]pyridinesEnergy Source & SolventSonication in AcetonitrileYield increased from 54% (conventional) to 92% (sonication).
Nucleophilic substitution on pyrimidineCatalyst & Energy SourcePalladium catalyst with microwave irradiationAchieved challenging second substitution with high yield. researchgate.net
Synthesis of 2,3,5-trimethylpyridineTemperature, Time, Catalyst150 °C, 24 h, CH3COOH/pTsOH catalystFirst successful synthesis in an acid medium.
Synthesis of 2-aminopyrimidinesMethodSolvent-free, microwave-assistedSingle-step, efficient synthesis. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of Aminopyrimidinones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyrimidinone derivatives. rsc.org

Key green approaches include:

Microwave-Assisted Synthesis: This non-conventional heating method reduces reaction times, often increases product yields, and can lead to cleaner reactions with fewer byproducts. bohrium.com It is considered an eco-friendly method for synthesizing aminopyrimidine derivatives. bohrium.com

Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. The development of reactions that proceed efficiently in water, such as the one-pot synthesis of certain aminopyrimidine hybrids, represents a significant step towards sustainability. nih.gov

Catalyst-Free and Solvent-Free Conditions: The most sustainable reactions are those that can proceed without a catalyst and in the absence of a solvent. Microwave-assisted, catalyst-free, and solvent-free syntheses of pyrimidine derivatives have been reported, offering benefits like high yields, short reaction times, and simple workup procedures. datapdf.com

Multicomponent Reactions (MCRs): As previously discussed, MCRs are inherently green as they improve atom economy, reduce the number of synthetic steps, and decrease waste generation compared to traditional multi-step syntheses. rsc.org

Use of Sustainable Reagents: An iridium-catalyzed pyrimidine synthesis uses alcohols, which can be derived from biomass, as starting materials, representing a move towards a more sustainable chemical industry. bohrium.comdatapdf.com

The application of these green methodologies not only minimizes the environmental impact but also often leads to more efficient and economically viable synthetic routes for aminopyrimidinones. rsc.org

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. For 5-Aminopyrimidin-2(1H)-one hydrochloride, which is synonymous with cytosine hydrochloride, these studies reveal precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its crystal lattice.

A detailed crystallographic analysis of cytosine hydrochloride has shown that it crystallizes in the monoclinic system, specifically in the P2₁/n space group. iucr.org The lattice parameters for the unit cell have been determined as follows:

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
MonoclinicP2₁/n8.3166.83111.04396.67622.94
Data from Mandel, N. S. (1977). The crystal structure of cytosine hydrochloride. Acta Crystallographica Section B, 33(4), 1079-1082. iucr.org

Protonation of the cytosine molecule occurs at the N3 position of the pyrimidine ring. This event induces significant changes in the geometry of the ring compared to the neutral cytosine molecule. Notably, the internal angle at the protonated nitrogen, C(2)-N(3)-C(4), increases by approximately 5°, while the adjacent angles, N(1)-C(2)-N(3) and N(3)-C(4)-C(5), decrease to compensate. iucr.org Concurrently, the bond lengths C(2)-N(3) and N(3)-C(4) are elongated by about 0.02 Å. iucr.org

The crystal structure of this compound is stabilized by a robust network of hydrogen bonds and specific packing arrangements. iucr.org The chloride ion (Cl⁻) plays a crucial role as a primary hydrogen bond acceptor. iucr.org

Key features of the intermolecular interactions include:

Dimer Formation: The protonated cytosine molecules form dimers that are linked by N-H···O hydrogen bonds across a center of symmetry. iucr.org

Chloride Ion Interactions: These dimeric units are further interconnected through N-H···Cl⁻ hydrogen bonds. iucr.org

Parallel Stacking: Unlike some other protonated pyrimidines, the cytosine rings in the hydrochloride salt exhibit parallel stacking. The rings stack around centers of symmetry with an inter-ring separation of approximately 3.3 Å. This stacking is facilitated by the delocalization of the positive charge from the N(3) position, which is involved in a very strong hydrogen bond with a chloride ion. iucr.org

Based on the available scientific literature, specific studies on the polymorphism or co-crystallization of this compound have not been reported. While research into the polymorphism of nucleobases and their derivatives is an active area, particularly in the context of pharmaceuticals and materials science, dedicated studies for this specific hydrochloride salt are not publicly documented. Similarly, although co-crystallization is a widely used technique to modify the physicochemical properties of active pharmaceutical ingredients, there are no specific reports of co-crystals involving this compound. nih.govwisc.edugatech.edursc.orggoogle.comgoogle.commdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (like D₂O or DMSO-d₆) displays characteristic signals for the protons on the pyrimidine ring and the amino group. The protonation at N3 leads to downfield shifts for adjacent protons compared to neutral cytosine, reflecting the change in electronic distribution.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the four carbon atoms in the pyrimidine ring. The chemical shifts are sensitive to the electronic environment, with the carbonyl carbon (C2) typically appearing at the lowest field.

Below is a table of representative, though not exhaustive, NMR chemical shifts for cytosine, which serves as a close reference for the hydrochloride salt. Precise shifts for the hydrochloride salt can vary based on solvent and concentration.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H1~10.5 - 11.5 (NH)-
C2-~155 - 160
H3~11.0 - 12.0 (NH⁺)-
C4-~145 - 150
H5~6.0 - 6.5~95 - 100
C5--
H6~7.5 - 8.0-
C6-~140 - 145
NH₂~7.0 - 8.5-
Note: Chemical shifts are approximate and can vary significantly with solvent, concentration, and pH. The signals for the N-H and NH₂ protons are often broad and may exchange with solvent protons. chemicalbook.comresearchgate.net

While specific 2D NMR studies for this compound are not detailed in the reviewed literature, the application of these techniques is standard for the unambiguous assignment of ¹H and ¹³C signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this molecule, a cross-peak between the H5 and H6 protons would be expected, confirming their adjacent positions on the pyrimidine ring. researchgate.netyoutube.comsdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would show correlations between H5 and C5, and between H6 and C6, providing a direct link between the ¹H and ¹³C spectra and confirming their assignments. youtube.comlibretexts.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information on the functional groups and molecular vibrations within a compound. These methods are complementary and are sensitive to the structural changes induced by protonation.

For this compound, the FT-IR spectrum shows significant differences compared to neutral cytosine. researchgate.net The protonation at N3 and the formation of strong hydrogen bonds with the chloride ion affect the vibrational frequencies of the entire molecule. researchgate.net

Key vibrational bands observed in the FT-IR spectrum of cytosine hydrochloride include:

Wavenumber (cm⁻¹)Assignment
3350, 3180Asymmetric and symmetric NH₂ stretching vibrations
3020N-H stretch
2800-3000C-H stretching vibrations
1720C=O stretching
1710C=C stretching
1670C=N stretching
1414, 1260Ring vibrations
Data from Chakraborty, S. et al. (2013) Synthon Transferability probed with IR spectroscopy. researchgate.netnih.gov

The C=O stretching vibration at 1720 cm⁻¹ is a characteristic band for protonated cytosine. researchgate.net The N-H stretching vibrations are also clearly visible and are shifted due to their involvement in the hydrogen-bonding network. researchgate.net Raman spectroscopy provides complementary data, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum. nih.govnih.govresearchgate.net

Characteristic Vibrational Modes of the Pyrimidinone Ring and Amino Group

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the spectra are dominated by vibrations originating from the pyrimidinone ring and the exocyclic amino group.

Due to the limited availability of direct experimental spectra for this compound, the analysis relies on established frequency ranges for its constituent functional groups, supported by data from analogous compounds such as aminopyrimidines and cytosine (4-aminopyrimidin-2(1H)-one). ijirset.comnih.govresearchgate.net

Pyrimidinone Ring Vibrations:

C=O Stretching: The carbonyl group of the pyrimidinone ring gives rise to a strong, characteristic absorption band. In protonated cytosine hydrochloride, this is observed around 1720 cm⁻¹. researchgate.net A similar strong band is expected for the title compound.

C=C and C=N Stretching: The double bonds within the heterocyclic ring produce a series of medium to strong bands typically in the 1670–1550 cm⁻¹ region. researchgate.net

Ring Vibrations: The collective stretching and bending of the entire pyrimidine ring skeleton results in a series of "fingerprint" bands at lower wavenumbers, often observed around 1414 cm⁻¹, 1260 cm⁻¹, 1000 cm⁻¹, and 785 cm⁻¹ in related protonated structures. researchgate.net

Amino Group Vibrations:

N-H Stretching: The amino group (-NH₂) typically shows asymmetric and symmetric stretching vibrations. In related aminopyrimidine compounds, these appear in the 3450–3180 cm⁻¹ range. ijirset.com Upon protonation to form the hydrochloride salt, these bands may shift and broaden due to hydrogen bonding.

N-H Bending (Scissoring): A characteristic in-plane bending vibration for primary amino groups is expected around 1650 cm⁻¹, which may sometimes overlap with the ring stretching bands. ijirset.com

The table below summarizes the expected characteristic vibrational modes based on data from analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
Asymmetric & Symmetric N-H StretchAmino (-NH₂)3200 - 3500Medium to Strong
C=O StretchPyrimidinone (Amide I)1710 - 1730Strong
N-H Bend (Scissoring)Amino (-NH₂)1640 - 1660Medium
C=C and C=N Ring StretchesPyrimidinone Ring1550 - 1670Medium to Strong
Ring VibrationsPyrimidinone Ring700 - 1450Medium to Weak
C-N StretchAmino-Ring1200 - 1230Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural analysis of organic compounds, offering high mass accuracy and resolving power. nih.gov This enables the unambiguous determination of a molecule's elemental composition from its exact mass. nih.govub.edu

For 5-Aminopyrimidin-2(1H)-one, the molecular formula is C₄H₅N₃O. nih.govepa.gov The monoisotopic mass of the neutral molecule is calculated to be 111.04326 g/mol . epa.gov When analyzed using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the molecule is expected to be observed as the protonated species, [M+H]⁺.

Molecular Formula Confirmation: The primary ion observed in the HRMS spectrum would be the protonated molecule [C₄H₆N₃O]⁺. The high mass accuracy of an Orbitrap or FT-ICR mass spectrometer allows the measured mass to be compared against the theoretical exact mass, confirming the elemental composition.

Compound: 5-Aminopyrimidin-2(1H)-one

Molecular Formula: C₄H₅N₃O

Observed Ion (Expected): [M+H]⁺

Ion Formula: C₄H₆N₃O⁺

Theoretical Exact Mass: 112.05054 u

The table below details the expected high-resolution mass data.

Ion Species Formula Theoretical m/z
Protonated Molecule[C₄H₆N₃O]⁺112.05054

Fragmentation Pattern Analysis: Tandem mass spectrometry (MS/MS) experiments, where the precursor ion ([M+H]⁺) is isolated and fragmented, provide valuable structural information. While specific fragmentation data for this compound is not readily available, a plausible fragmentation pathway can be predicted based on the structure and general fragmentation rules for similar heterocyclic compounds. Common fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃)

Loss of carbon monoxide (CO)

Loss of isocyanic acid (HNCO)

Cleavage of the pyrimidine ring structure, leading to smaller fragment ions.

Analysis of these fragmentation patterns helps to confirm the connectivity of atoms within the molecule, distinguishing it from other isomers.

Tautomeric Forms and Conformational Analysis of the Pyrimidinone Ring

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical consideration for heterocyclic compounds like 5-Aminopyrimidin-2(1H)-one. nih.gov The structure can theoretically exist in several tautomeric forms, primarily involving keto-enol and amino-imino equilibria. researchgate.netresearchgate.net

Tautomeric Forms: The principal tautomeric equilibrium for this compound is the lactam-lactim tautomerism, with a secondary amino-imino equilibrium.

Amino-Keto (Lactam) Form: This is the 5-amino-pyrimidin-2(1H)-one form, as indicated by the compound's name. In related pyrimidinones like cytosine and isocytosine, the keto form is overwhelmingly favored in both the solid state and in solution. researchgate.netnih.gov This stability is attributed to the greater strength of the C=O double bond compared to the C=N bond of the imino form and the resonance stabilization of the amide group.

Amino-Enol (Lactim) Form: This form, 5-amino-pyrimidin-2-ol, results from the migration of the N1 proton to the exocyclic oxygen atom. This form is generally significantly less stable than the lactam form. acs.org

Imino-Keto Form: This tautomer, 5-imino-2,5-dihydropyrimidin-2-one, would arise from the migration of a proton from the exocyclic amino group to a ring nitrogen. Most amino-heteroaromatic compounds exist predominantly in the amino form rather than the imino form. researchgate.net

The equilibrium between these forms can be influenced by factors such as solvent polarity and pH. mdpi.com However, for pyrimidin-2-one systems, the amino-keto form is the dominant species under most conditions.

The potential tautomeric forms are illustrated below:

Tautomer Name Structure Relative Stability
Amino-Keto (Lactam)5-Aminopyrimidin-2(1H)-oneMost Stable
Amino-Enol (Lactim)5-Amino-pyrimidin-2-olLess Stable
Imino-Keto5-Iminopyrimidin-2(1H)-oneLeast Stable

Conformational Analysis: The pyrimidinone ring is an unsaturated six-membered heterocycle. Due to the presence of sp²-hybridized carbon and nitrogen atoms, the ring is expected to be predominantly planar to maximize aromatic stabilization. Minor deviations from planarity, resulting in a slight boat or chair-like conformation, can occur but are generally energetically unfavorable. The exocyclic amino group is also expected to lie in or close to the plane of the ring to facilitate electronic delocalization between the nitrogen lone pair and the ring's π-system. The presence of the hydrochloride salt will influence intermolecular interactions and crystal packing, favoring hydrogen bonding networks that further stabilize a planar conformation.

A Look Back: the Historical Context and Research Evolution

While the broader families of pyrimidines and aminopyrimidines have a rich and extensive research history, specific information regarding the historical context and evolution of research focused solely on 5-Aminopyrimidin-2(1H)-one and its hydrochloride salt is limited in publicly accessible literature. The focus of much of the historical and ongoing research has been on its isomers, such as cytosine (4-amino-2(1H)-pyrimidinone), a fundamental component of nucleic acids. lgcstandards.com

The synthesis of pyrimidine (B1678525) derivatives, in general, has been a subject of study since the 19th century. Early methods often involved the condensation of urea (B33335) or related compounds with dicarbonyl compounds. Over the years, synthetic methodologies have evolved to allow for more efficient and specific production of a wide array of substituted pyrimidines. For example, modern techniques such as microwave-assisted synthesis have been employed to produce aminopyrimidine derivatives. semanticscholar.org

The development of derivatives of 5-aminopyrimidin-2(1H)-one, such as 5-ethylpyrimidin-2(1H)-one hydrochloride, points to ongoing interest in exploring the chemical space around this scaffold. chemscene.com While detailed historical accounts are scarce, the commercial availability of 5-Aminopyrimidin-2(1H)-one and its hydrochloride salt from various chemical suppliers suggests its use as a building block in contemporary chemical synthesis. epa.gov

The study of related compounds, such as 2-aminopyrimidine (B69317) derivatives, has been more extensive. For instance, stable hemiaminals have been synthesized from the reaction of 2-aminopyrimidine with nitrobenzaldehyde derivatives. mdpi.com Furthermore, various synthetic strategies have been developed for producing substituted 2-aminopyrimidines, which are investigated for their potential as non-natural nucleobase analogues and as inhibitors of enzymes like β-glucuronidase. mdpi.comnih.gov

Compound Data

Below are tables detailing some of the physicochemical properties and identifiers for 5-Aminopyrimidin-2(1H)-one and a related derivative.

Table 1: Physicochemical Properties and Identifiers for 5-Aminopyrimidin-2(1H)-one

PropertyValueSource
CAS Number 344241-09-4 epa.gov
Molecular Formula C4H5N3O epa.gov
Molecular Weight 111.104 g/mol epa.gov
Monoisotopic Mass 111.043262 g/mol epa.gov

Table 2: Physicochemical Properties and Identifiers for 5-Ethylpyrimidin-2(1H)-one hydrochloride

PropertyValueSource
CAS Number 117889-72-2 chemscene.com
Molecular Formula C6H9ClN2O chemscene.com
Molecular Weight 160.60 g/mol chemscene.com
Topological Polar Surface Area (TPSA) 45.75 chemscene.com
LogP 0.7541 chemscene.com

Chemical Reactivity and Derivatization Pathways of 5 Aminopyrimidin 2 1h One Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidinone Core

The reactivity of the pyrimidinone core in 5-Aminopyrimidin-2(1H)-one is governed by the electronic properties of its constituent atoms and substituent groups. The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally facilitates nucleophilic substitution and hinders electrophilic attack compared to benzene. wikipedia.org

Electrophilic Substitution: Electrophilic substitution on an unsubstituted pyrimidine ring, though difficult, preferentially occurs at the C5-position, which is the least electron-deficient carbon atom. wikipedia.org However, in 5-Aminopyrimidin-2(1H)-one, the presence of the powerful electron-donating amino group at the C5-position significantly activates the ring towards electrophilic attack. This activation is directed primarily towards the C4 and C6 positions. Conversely, the electron-withdrawing keto group at C2 deactivates the ring. When handled as the hydrochloride salt, the protonated aminium group becomes strongly deactivating, making electrophilic substitution challenging without prior deprotonation. Typical electrophilic substitutions observed in highly substituted and activated pyrimidines include nitration, halogenation, and azo coupling. wikipedia.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (NAS) is generally favored at the electron-poor C2, C4, and C6 positions of the pyrimidine ring, especially if a good leaving group is present. wikipedia.org This reactivity is a cornerstone for the derivatization of the pyrimidinone core. For instance, the synthesis of various 2-aminopyrimidine (B69317) derivatives often proceeds through the nucleophilic displacement of chloro groups at the C4 and C6 positions by different amines. mdpi.comnih.gov This strategy highlights the susceptibility of these positions to nucleophilic attack, allowing for the introduction of a wide array of functional groups. nih.gov Similar reactivity is observed in related fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, where nucleophiles such as amines and alkoxides can functionalize the pyrimidine portion of the molecule. nih.gov

Functionalization Strategies at the Amino Group and Pyrimidinone Ring Positions

The presence of multiple reactive sites—the exocyclic amino group, the ring nitrogens, and the ring carbons—allows for diverse functionalization strategies.

Functionalization of the Amino Group: The C5-amino group is a primary site for derivatization due to its high nucleophilicity after deprotonation from the hydrochloride salt form. beilstein-journals.org Standard transformations for aromatic amines can be readily applied, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then undergo various coupling reactions to introduce a range of substituents or to be replaced by other functional groups.

Functionalization of the Pyrimidinone Ring: The pyrimidinone ring itself offers several positions for modification:

N-Alkylation: The N1 and N3 positions of the pyrimidinone ring can be functionalized, typically through alkylation reactions.

C4/C6 Substitution: As mentioned, if the C4 or C6 positions bear leaving groups (e.g., halogens), they are prime sites for nucleophilic substitution by amines, alkoxides, or thiolates. mdpi.comnih.gov This is a common method for building molecular complexity. mdpi.comnih.govsemanticscholar.org

C-H Functionalization: Modern synthetic methods may allow for direct C-H functionalization, although this is less common for this specific scaffold without directing groups or specific catalysts.

The following table summarizes key functionalization strategies.

Table 1: Functionalization Reactions of the 5-Aminopyrimidin-2(1H)-one Scaffold

Reaction Site Reagent Class Product Type
C5-NH₂ Acyl Halides / Anhydrides N-Acyl derivatives (Amides)
C5-NH₂ Alkyl Halides N-Alkyl derivatives
C5-NH₂ Nitrous Acid (HONO) Diazonium Salt Intermediate
N1-H / N3-H Alkyl Halides / Sulfates N-Alkyl pyrimidinones (B12756618)
C4/C6-X (X=Cl, Br) Amines (R-NH₂) 4/6-Amino substituted derivatives mdpi.comnih.gov

| C4/C6-X (X=Cl, Br) | Alkoxides (R-O⁻) | 4/6-Alkoxy substituted derivatives nih.gov |

Regioselectivity and Stereoselectivity in Chemical Transformations of the Compound

Controlling the regiochemistry of reactions is critical when multiple reactive sites are present, as in 5-aminopyrimidin-2(1H)-one.

Regioselectivity: The outcome of chemical transformations is heavily influenced by the interplay of the directing effects of the substituents and the reaction conditions.

In Electrophilic Reactions: The C5-amino group directs incoming electrophiles to the C4 and C6 positions. The regioselectivity between these two sites may be influenced by steric factors and the specific electrophile used.

In Cyclization Reactions: When used as a precursor for fused rings, 5-aminopyrimidin-2(1H)-one presents competing nucleophilic centers: the C5-amino group and the N1 ring nitrogen. The initial site of attack often determines the final heterocyclic structure. Studies on analogous 5-aminopyrazoles show that factors beyond basicity or steric hindrance can control the regioselectivity of cyclization. doaj.org For example, reactions of 5-aminopyrazoles with β-diketones can yield different regioisomers depending on the reaction conditions, such as the solvent and catalyst used. nih.gov This principle of condition-dependent regioselectivity is directly applicable to 5-aminopyrimidin-2(1H)-one in the synthesis of fused systems like purines. doaj.orgnih.gov

Stereoselectivity: Stereoselectivity becomes a key consideration in reactions that create new stereocenters. This can occur during:

Addition reactions across the C4-C5 or C5-C6 double bonds.

Reactions involving chiral reagents or catalysts.

Transformations of substituents that bear or generate chiral centers.

While specific studies on stereoselective transformations of 5-aminopyrimidin-2(1H)-one are not abundant, the principles of asymmetric synthesis would apply. For example, the synthesis of certain pyridinone atropisomers, which arise from restricted rotation around a C-N bond, demonstrates how substitution patterns can lead to stable, separable enantiomers. nih.gov

Mechanistic Studies of Key Reactions and Transformation Pathways

Understanding the mechanisms of reactions involving 5-aminopyrimidin-2(1H)-one is essential for optimizing reaction conditions and predicting products.

Radical Reactions and Their Mechanisms

The pyrimidine core can participate in radical reactions, which are crucial in various biological processes and synthetic applications. nih.gov Mechanistic studies on related pyrimidine nucleosides provide insight into the potential radical pathways for 5-aminopyrimidin-2(1H)-one.

The formation of DNA intrastrand cross-links induced by pyrimidine-type radicals is often described as a three-step process. nih.govresearchgate.net

Radical Formation: A highly reactive pyrimidine-type radical is generated, for instance, by the attack of a hydroxyl radical (OH•). nih.gov This can lead to species like the 6-hydroxy-5,6-dihydrocytidin-5-yl radical (˙C6OH). nih.govresearchgate.net

Radical Addition: The pyrimidine radical adds to a neighboring molecule, such as a purine (B94841) base in a DNA strand. nih.govresearchgate.net These additions are often direct, one-step reactions. researchgate.net

Final Product Formation: Subsequent reactions lead to the stable, final cross-linked product. nih.gov

Computational and experimental studies have shown that the thermodynamics and kinetics of these radical additions can be highly dependent on the local structure and conformation. nih.govresearchgate.net For example, the addition of a pyrimidine radical to the C8 site of a neighboring guanosine (B1672433) is thermodynamically more favorable when the guanosine is on the 5' side compared to the 3' side, due to the significant conformational adjustments required in the latter case. nih.govresearchgate.net

Table 2: Mechanistic Steps in Pyrimidine Radical Addition Reactions

Step Description Key Intermediates
1. Initiation Generation of a pyrimidine-centered radical, e.g., via H-abstraction or addition of an initiating radical (like OH•). Pyrimidine radical cation, neutral pyrimidine radical (e.g., ˙C6OH) nih.govresearchgate.net
2. Propagation The pyrimidine radical attacks another molecule (e.g., an adjacent nucleobase), forming a new C-C bond and a new radical species. Radical adduct nih.gov

| 3. Termination/Final Product | The radical adduct is stabilized through further reaction, such as oxidation or hydrogen atom abstraction, to yield a stable product. | Closed-shell cross-linked product nih.gov |

Formation of Fused Heterocyclic Systems from 5-Aminopyrimidin-2(1H)-one Precursors

5-Aminopyrimidin-2(1H)-one is an ideal starting material for the synthesis of fused bicyclic heterocycles, which are scaffolds for many biologically active molecules, including purine analogs. nih.gov The general strategy involves reacting the bifunctional aminopyrimidinone with a 1,3-bielectrophilic partner, leading to the construction of a second ring.

This approach is widely used with analogous compounds like 5-aminopyrazoles to create a variety of fused systems, including:

Pyrazolo[1,5-a]pyrimidines doaj.org

Pyrazolo[3,4-d]pyrimidines beilstein-journals.org

Pyrazolo[3,4-b]pyridines nih.gov

By analogy, 5-aminopyrimidin-2(1H)-one can be reacted with various reagents to form important fused heterocycles:

Purines (Imidazo[4,5-d]pyrimidines): Reaction with reagents like formic acid, formamide, or other one-carbon synthons can close an imidazole (B134444) ring onto the pyrimidinone core.

Pteridines (Pyrazino[2,3-d]pyrimidines): Condensation with α-dicarbonyl compounds would lead to the formation of a fused pyrazine (B50134) ring.

Pyrimido[4,5-d]pyrimidines: Reaction with β-ketoesters or malonates, followed by cyclization, can build an additional pyrimidine ring. A similar strategy using 4-aminopyrimidines and diethyl 2-(ethoxymethylene)malonate is used to construct pyrimido[1,6-a]pyrimidines. nih.gov

The following table outlines examples of reagents used to create fused systems from aminopyrimidine or analogous precursors.

Table 3: Synthesis of Fused Heterocyclic Systems from Aminopyrimidine Precursors

Target Fused System Precursor Type Reagent Type Reaction Conditions
Pyrazolo[1,5-a]pyrimidines 5-Aminopyrazole β-Diketones (e.g., acetylacetone) Reflux in acetic acid researchgate.net
Pyrazolo[1,5-a]pyrimidines 5-Aminopyrazole Cinnamonitriles / Enaminones Microwave heating in pyridine (B92270) doaj.org
Pyrimido[1,6-a]pyrimidines 4-Aminopyrimidine Diethyl (ethoxymethylene)malonate Heating, followed by cyclization with Dowtherm nih.gov
Pyrazolo[3,4-b]pyridines 5-Aminopyrazole β-Diketones Reflux in acetic acid nih.gov

| Purine Analogs | Aminopyrimidine | Glutamine Analogs / Formic Acid | Metabolic pathways / Chemical Synthesis nih.govnih.gov |

Table 4: List of Mentioned Chemical Compounds

Compound Name Mentioned Section(s)
5-Aminopyrimidin-2(1H)-one hydrochloride Title, 4.1, 4.2, 4.3, 4.4, 4.5
Benzene 4.1
2-Amino-4,6-dichloropyrimidine 4.1, 4.2
Pyrazolo[1,5-a]pyrimidines 4.1, 4.3, 4.5
5-Aminopyrazoles 4.2, 4.3, 4.5
Pyridinones 4.3
6-hydroxy-5,6-dihydrocytidine-5-yl radical 4.4.1
Guanosine 4.4.1
Purines 4.5
Pyrazolo[3,4-d]pyrimidines 4.5
Pyrazolo[3,4-b]pyridines 4.5
Pteridines 4.5
Pyrimido[4,5-d]pyrimidines 4.5
Pyrimido[1,6-a]pyrimidines 4.5
Diethyl 2-(ethoxymethylene)malonate 4.5
Formic acid 4.5
Formamide 4.5
Acetylacetone 4.5
Cinnamonitriles 4.5

Theoretical and Computational Investigations of 5 Aminopyrimidin 2 1h One Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Aminopyrimidin-2(1H)-one hydrochloride, these calculations reveal the distribution of electrons and the energy landscape of the molecule, which are critical determinants of its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For the parent molecule, cytosine (4-aminopyrimidin-2(1H)-one), DFT calculations have determined the energies of the HOMO and LUMO orbitals to be approximately -6.6628 eV and -1.3665 eV, respectively. researchgate.net This results in a significant energy gap, which is indicative of a stable molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The protonation of the pyrimidine (B1678525) ring in the hydrochloride salt is expected to lower the energy of the molecular orbitals and potentially alter the HOMO-LUMO gap, thereby influencing its reactivity. The HOMO-LUMO gap is also a key parameter in determining other molecular properties, such as chemical hardness and softness. researchgate.net

Table 1: Frontier Molecular Orbital Energies for Cytosine

Molecular Orbital Energy (eV)
HOMO -6.6628 researchgate.net
LUMO -1.3665 researchgate.net
Energy Gap (ΔE) 5.2963

Note: Data is for cytosine, the parent molecule of this compound. The hydrochloride form is expected to have different values.

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the molecule's surface.

For cytosine, MEP studies have revealed that the most negative potential is located around the N3 and O2 atoms, indicating these are the primary sites for electrophilic attack. nih.govias.ac.in More advanced ab initio calculations have shown that the global minimum of the electrostatic potential is, in fact, in the vicinity of the O2-position. nih.gov The positive potential regions are generally found around the amino group hydrogens, making them susceptible to nucleophilic attack. In the case of this compound, the protonation at one of the ring nitrogens will significantly alter the MEP, creating a more pronounced positive potential region and influencing its interaction with other molecules. researchgate.net

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules with a good balance between accuracy and computational cost. youtube.com

DFT calculations allow for the determination of several key chemical descriptors that quantify the reactivity and polarity of a molecule.

Chemical Hardness (η) and Softness (S) are concepts derived from the HOMO-LUMO energy gap. Hard molecules have a large energy gap, making them less reactive, while soft molecules have a small energy gap and are more reactive. ias.ac.in

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons.

Table 2: Calculated Molecular Properties (Conceptual)

Property Definition Expected Trend for Hydrochloride
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Increase
Chemical Softness (S) 1 / (2η) Decrease
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 Increase
Dipole Moment (µ) Measure of net molecular polarity Increase

Note: This table presents conceptual trends. Specific calculated values for this compound are needed for a quantitative assessment.

Computational methods, particularly DFT, are instrumental in mapping out reaction pathways and identifying transition states. This allows for a detailed understanding of reaction mechanisms at a molecular level. For pyrimidine derivatives, computational studies have been used to investigate various reactions, including electrophilic substitution and reactions with radicals.

For instance, DFT calculations have been employed to study the deamination of cytosine, a significant mutagenic event, demonstrating how metal coordination can facilitate this process. capes.gov.br Such studies calculate the energies of reactants, products, intermediates, and transition states to determine the reaction's feasibility and kinetics. While specific reaction mechanism studies for this compound are not prominent in the literature, the computational methodologies are well-established for exploring its potential reactivity, such as its behavior in biological systems or in synthetic transformations. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and for structural elucidation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman spectra) for cytosine have been performed and show good agreement with experimental data, aiding in the assignment of vibrational modes. researchgate.netnih.govresearchgate.netcapes.gov.br The protonation in the hydrochloride salt will cause predictable shifts in the vibrational frequencies, particularly for the modes involving the pyrimidine ring and the amino group.

NMR Chemical Shifts: The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of DFT. scm.com Studies on cytosine and its derivatives have demonstrated the utility of these calculations in understanding the electronic environment of the nuclei. nih.govnih.govacs.org For this compound, theoretical predictions of NMR shifts would be crucial for confirming its structure and for studying its behavior in solution.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and non-covalent interactions. For a molecule like this compound in an aqueous environment, MD simulations can elucidate the flexibility of the pyrimidine ring, the rotational freedom of the amino group, and the intricate network of interactions with surrounding water molecules and counter-ions.

MD simulations of similar protonated pyrimidine systems reveal that the molecule's conformation is not static. nih.gov The pyrimidine ring can exhibit subtle puckering, and the exocyclic amino group can undergo rotational motions. The dynamics of these motions are often on the picosecond to nanosecond timescale. nih.gov A crucial aspect of the analysis involves monitoring key dihedral angles within the molecule to map its conformational landscape and identify the most stable or populated conformational states. nih.gov

The interaction with the solvent, particularly water, is of paramount importance. MD simulations allow for the detailed characterization of the hydration shell around the molecule. Analysis techniques such as Radial Distribution Functions (RDFs) can quantify the density of water molecules at specific distances from the solute's atoms, defining the structure of the first and subsequent hydration layers. nih.gov These simulations show that water molecules in the first hydration shell are not random but form strong hydrogen bonds with the amino group, the carbonyl oxygen, and the ring nitrogens of the pyrimidine core. nih.gov The residence time and orientation of these water molecules can be calculated to understand the strength and dynamics of these hydrogen bonds. nih.gov

Since the compound is a hydrochloride salt, it exists in a protonated state. This positive charge significantly influences its interactions. Constant pH MD simulations can be employed to study the coupling between the protonation state of titratable sites and the molecule's conformation, providing a more realistic model of its behavior under various pH conditions. compchemhighlights.org

Table 1: Key Parameters from Molecular Dynamics Simulations for Analyzing Conformation and Interactions

Parameter AnalyzedInformation GainedRelevance to 5-Aminopyrimidin-2(1H)-one HCl
Dihedral Angle Distribution Identifies preferred rotational conformations of the amino group and ring puckering.Determines the molecule's three-dimensional shape and flexibility in solution.
Radial Distribution Function (g(r)) Describes the probability of finding a solvent molecule at a certain distance from a solute atom.Characterizes the structure and extent of the hydration shell around the molecule.
Hydrogen Bond Analysis Calculates the number, lifetime, and geometry of hydrogen bonds between the solute and solvent.Quantifies the specific and crucial interactions that stabilize the molecule in an aqueous environment.
Root Mean Square Deviation (RMSD) Measures the average deviation of the molecule's structure over time from a reference structure.Assesses the overall conformational stability and identifies any significant structural transitions during the simulation. nih.gov
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms around their average positions.Highlights the most flexible and rigid regions within the molecule.

Prediction of Tautomeric Equilibria and Protonation States

5-Aminopyrimidin-2(1H)-one can exist in several tautomeric forms due to the migration of protons between the ring nitrogens, the exocyclic amino group, and the carbonyl oxygen. As a hydrochloride salt, the molecule is protonated, further expanding the number of possible tautomeric structures. The relative stability of these tautomers dictates their population at equilibrium, which is crucial for the molecule's chemical reactivity and biological function.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster (CCSD(T)), are employed to predict the geometries and relative energies of these tautomers. acs.orgresearchgate.net For the analogous compound cytosine, extensive studies have shown that the canonical amino-oxo form is the most stable in the gas phase and in solution. compchemhighlights.orgacs.org

Protonation of the pyrimidine ring typically occurs on one of the ring nitrogen atoms. For cytosine, the N3 atom is the primary site of protonation. compchemhighlights.org The positive charge of the protonated species is delocalized across the heterocyclic system. Computational studies allow for the precise calculation of the relative free energies of the various possible tautomers of the protonated molecule. These calculations must account for zero-point vibrational energy and thermal corrections to accurately reflect the experimental reality.

The surrounding solvent has a significant impact on tautomeric equilibria. Polar solvents like water can selectively stabilize more polar tautomers through hydrogen bonding and dielectric effects, potentially shifting the equilibrium compared to the gas phase. nih.gov

Based on high-level computational studies of cytosine, the relative energies of its most stable tautomers have been determined. compchemhighlights.org We can use this data as a proxy to understand the likely tautomeric landscape of 5-Aminopyrimidin-2(1H)-one. The table below presents the relative free energies for the five lowest-energy tautomers of cytosine, which include the canonical amino-oxo form and several amino-enol and imino-oxo forms.

Table 2: Calculated Relative Free Energies of Cytosine Tautomers

Data adapted from computational studies on cytosine, serving as an analogue. compchemhighlights.org

TautomerStructureRelative Free Energy (MP2/6-311++G(d,p)) (kcal/mol)Relative Free Energy (CCSD(T)/cc-pVQZ) (kcal/mol)
1 (Canonical) Amino-oxo0.000.00
2 Amino-enol (OH at C2)0.700.70
3 Amino-enol (OH at C2)1.190.20
4 Imino-oxo (NH at N3)3.610.70
5 Imino-oxo (NH at N1)5.22Not Reported

These computational findings indicate that while the canonical amino-oxo form is the most stable, other tautomers are energetically accessible and may exist in equilibrium. compchemhighlights.org For this compound, the protonation site and the relative stabilities of its tautomers would be influenced by the electron-donating amino group at the C5 position, a subject that warrants specific computational investigation.

Advanced Applications of 5 Aminopyrimidin 2 1h One Hydrochloride in Chemical Science

Utilization as a Versatile Synthetic Building Block and Intermediate in Complex Organic Synthesis

The chemical reactivity of 5-Aminopyrimidin-2(1H)-one hydrochloride makes it a valuable and versatile building block for constructing more intricate molecular architectures. The pyrimidine (B1678525) core is a common motif in numerous biologically relevant molecules, and this compound serves as a key intermediate for their synthesis. Its functional groups—the amino group and the pyrimidinone ring system—allow for a variety of chemical transformations.

The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. Furthermore, the pyrimidine ring itself can participate in various coupling reactions. A prominent example is the Suzuki-Miyaura cross-coupling reaction. For this, the aminopyrimidine can be converted into a boronic acid derivative, which can then be coupled with a halogenated partner. This strategy was employed in the synthesis of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(1H)-ones, where a (2-aminopyrimidin-5-yl)boronic acid was coupled with an isoquinolinone derivative using a palladium catalyst. This demonstrates the role of the aminopyrimidine scaffold as a cornerstone for building complex heterocyclic systems.

The general utility of aminopyrimidines as synthetic precursors is well-established, with condensation reactions between guanidines and 1,3-dicarbonyl compounds being a conventional route to this class of molecules. The availability of this compound as a starting material provides a direct entry point into this chemical space, enabling the synthesis of a wide array of substituted pyrimidines.

Table 1: Key Synthetic Transformations

Reaction TypeDescriptionRelevance to 5-Aminopyrimidin-2(1H)-one
N-Acylation/AlkylationReaction at the exocyclic amino group to introduce acyl or alkyl chains.Allows for functionalization and modification of the molecule's properties.
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling between an organoboron compound and a halide.Enables the formation of C-C bonds, linking the pyrimidine ring to other aromatic or aliphatic systems.
Condensation ReactionsReaction with carbonyl compounds to form larger structures, such as Schiff bases or other heterocycles.A fundamental method for elaborating the core structure into more complex derivatives.
Oxidation/ReductionThe compound can be oxidized to form other pyrimidine derivatives or reduced to yield different amino compounds.Provides access to different oxidation states and related compound families.

Development of Novel Ligands for Metal Complexes in Coordination Chemistry

The structure of 5-Aminopyrimidin-2(1H)-one is inherently suited for acting as a ligand in coordination chemistry. The nitrogen atoms within the pyrimidine ring and the exocyclic amino group serve as potential donor sites for coordinating with metal ions. This arrangement can allow the molecule to act as a bidentate ligand, forming stable chelate rings with a metal center.

Precursor in Materials Science and Polymer Chemistry

In materials science, molecules capable of forming predictable, directional interactions are highly sought after for the bottom-up construction of functional materials. The hydrogen-bonding capabilities of 5-Aminopyrimidin-2(1H)-one make it an attractive precursor for creating novel materials and polymers.

As a monomer, it can be incorporated into polymer chains through reactions involving its amino group. The resulting polymer would feature pendant pyrimidinone groups, which can induce specific secondary structures through intramolecular or intermolecular hydrogen bonding. This can significantly influence the material's properties, such as its thermal stability, mechanical strength, and processability. Furthermore, these hydrogen-bonding sites can be exploited to create self-healing materials or materials that respond to external stimuli like pH or temperature. While the direct polymerization of this compound is a specialized field, the use of pyrimidine-based monomers is a known strategy for creating functional polymers.

Role in Supramolecular Chemistry and Non-Covalent Interaction Studies (e.g., Hydrogen Bonding)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Hydrogen bonding is a primary tool in this field due to its strength and directionality. 5-Aminopyrimidin-2(1H)-one is an exemplary molecule for studying and utilizing these interactions.

Research has shown that the amino-pyrimidine moiety is a highly effective hydrogen-bonding unit that reliably forms predictable synthons, which are robust structural motifs in crystal engineering. Specifically, it forms a complementary hydrogen-bond interaction with carboxylic acids. This interaction involves a primary O–H⋯N hydrogen bond between the carboxylic acid's hydroxyl group and one of the ring nitrogens of the pyrimidine, along with a secondary N–H⋯O bond between the amino group and the carbonyl oxygen of the acid. In one study, these interactions were observed with bond distances of 2.5607(19) Å for O–H⋯N and 3.035(2) Å for N–H⋯O, respectively. This reliable synthon formation has been shown to have a "100% supramolecular yield," meaning it is the primary interaction that dictates the assembly of the components in the solid state. These primary interactions can be supported by other, weaker bonds to organize molecules into extended one- or two-dimensional architectures.

Table 2: Hydrogen Bonding Interactions

Interaction TypeDonorAcceptorSignificance
O–H⋯NCarboxylic Acid (-OH)Pyrimidine Ring (N)Primary, strong interaction for forming acid-base co-crystals.
N–H⋯OAmino Group (-NH₂)Carboxylic Acid (C=O)Complementary interaction that reinforces the primary supramolecular synthon.
N–H⋯NAmino Group (-NH₂)Pyrimidine Ring (N)Secondary interaction that can link synthons into larger supermolecules.

Applications as Biochemical Probes and Chemical Tools for Molecular Interaction Studies

Beyond its use in synthesis and materials, the aminopyrimidine structure can be adapted for use as a chemical tool to investigate biological systems. By functionalizing the core molecule, it can be transformed into a biochemical probe for studying molecular interactions, such as protein binding, without having a pharmacological effect itself.

A common strategy for this is "click chemistry," a set of reactions that are rapid, selective, and high-yielding. The amino group on 5-Aminopyrimidin-2(1H)-one serves as a chemical handle that can be converted to a reactive group, such as an azide. This modified pyrimidine can then be used in a "clicking-and-probing" experiment. For instance, a protein of interest, such as bovine serum albumin (BSA), can be chemically modified to bear a terminal alkyne group. The azide-functionalized pyrimidine probe can then be "clicked" onto the protein via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). If the probe also contains a reporter tag (e.g., a fluorophore), this allows the protein to be labeled, enabling researchers to track its location within a cell or to study how the pyrimidine moiety interacts with the protein's binding pocket using fluorescence-based techniques. This application uses the molecule purely as a structural and recognition element to investigate biological mechanisms.

Future Research Perspectives and Emerging Areas

Innovations in Environmentally Benign Synthesis of Aminopyrimidinones

The chemical industry's increasing focus on sustainability is driving a paradigm shift in synthetic chemistry, moving away from traditional methods towards greener, more efficient alternatives. For aminopyrimidinones, this involves the development of protocols that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

Key innovations in this area include:

Multicomponent Reactions (MCRs): These reactions, in which three or more reactants combine in a single step to form a product, are highly efficient. researchgate.net They embody the principles of green chemistry by reducing the number of synthetic steps, minimizing purification processes, and consequently lowering solvent and energy usage. researchgate.net Protocols for related heterocyclic structures often feature MCRs that are operationally simple and produce high yields under mild conditions. researchgate.netrsc.org

Use of Green Solvents: A significant area of innovation is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Ethanol (B145695), water, and ionic liquids are being explored for the synthesis of pyrimidine-related scaffolds. researchgate.net

Catalysis: The development of novel catalysts, including biocatalysts and reusable solid catalysts, can dramatically improve the environmental footprint of synthesis. These catalysts can enable reactions under milder conditions and can often be recovered and reused, reducing waste. researchgate.net

These strategies are central to creating economically and environmentally sustainable methods for the large-scale production of aminopyrimidinone derivatives. researchgate.net

Green Synthesis StrategyKey AdvantagesRelevance to Aminopyrimidinones
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste, structural diversity. researchgate.netEnables rapid, efficient assembly of the core aminopyrimidinone structure and its derivatives from simple building blocks.
Green Solvents (e.g., Ethanol, Water) Low toxicity, biodegradability, reduced environmental impact. researchgate.netReduces the overall toxicity and waste profile of the synthetic process.
Advanced Catalysis Mild reaction conditions, high selectivity, catalyst reusability. researchgate.netLowers energy consumption and allows for cleaner reaction profiles with fewer byproducts.
One-Pot Synthesis Fewer workup and purification steps, reduced solvent use, time and cost savings. rsc.orgStreamlines the synthesis of complex aminopyrimidinone derivatives by telescoping multiple transformations.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Property Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by providing powerful tools for prediction and analysis. rjptonline.org For 5-Aminopyrimidin-2(1H)-one and its analogues, these technologies can accelerate the discovery and optimization process significantly.

Reaction Outcome Prediction: ML models can be trained on vast datasets of chemical reactions to predict the outcome of new, untested reactions. chemeurope.com This includes forecasting reaction yields, identifying potential side products, and determining the optimal reaction conditions (e.g., temperature, solvent, catalyst). rjptonline.orgchemai.io By accurately predicting outcomes, chemists can avoid unpromising synthetic routes and focus on high-yield pathways, saving time and resources. rjptonline.org For instance, AI can analyze how different substituents on the aminopyrimidinone ring will affect the selectivity of a reaction. chemeurope.comeurekalert.org

Molecular Property Prediction: One of the most impactful applications of ML in chemistry is the prediction of physicochemical and biological properties of molecules from their structure alone. nih.gov Software packages like Chemprop use architectures such as Directed Message-Passing Neural Networks (D-MPNNs) to forecast properties like solubility, pKa, and bioactivity. nih.govarxiv.org This allows for the rapid in silico screening of vast virtual libraries of aminopyrimidinone derivatives to identify candidates with desirable characteristics before committing to their synthesis. arxiv.org The performance of these models is critically evaluated not just on data similar to the training set, but also on out-of-distribution (OOD) data to ensure their real-world applicability. chemrxiv.org

De Novo Design: Beyond prediction, AI can be used to design entirely new molecules with a specific set of desired properties. Generative models can propose novel aminopyrimidinone structures that are predicted to have high activity for a particular biological target while maintaining favorable drug-like properties.

Exploration of Novel Reactivity Patterns and Derivatization Chemistries

While the aminopyrimidinone core is well-established, there is ongoing research to discover new ways it can react and to synthesize novel derivatives with unique functionalities. This exploration expands the accessible chemical space and can lead to compounds with improved or entirely new biological activities.

Unpredicted Reactivity: Research into the synthesis of pyrimidine (B1678525) derivatives can sometimes lead to unexpected but valuable discoveries. For example, studies on the synthesis of pyrimidine-thioethers revealed an unpredicted dimethylamination reaction, highlighting how reaction conditions can unlock novel transformations. researchgate.net Understanding and controlling such reactivity is crucial for synthetic chemists.

Modern Coupling Reactions: Techniques like the Buchwald-Hartwig amination are being applied to create a wide range of aminopyrimidine derivatives. researchgate.net These methods are powerful tools for forming carbon-nitrogen and carbon-oxygen bonds, allowing for the attachment of diverse chemical groups to the pyrimidine scaffold.

Systematic Derivatization: A common strategy involves the systematic modification of the aminopyrimidine core to establish structure-activity relationships (SAR). Researchers synthesize series of related compounds by introducing different substituents at various positions on the ring. For instance, derivatives have been created with modifications such as:

4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) side chains. nih.gov

Substitutions on the 2-aniline ring and at position 6 of the pyrimidine core. nih.gov

Conversion of aldehyde groups to oximes. nih.gov

This systematic exploration is essential for fine-tuning the biological and physical properties of the molecule. nih.gov

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the mechanism of a chemical reaction—the sequence of elementary steps from reactants to products—is fundamental to optimizing it. Advanced in-situ spectroscopic techniques allow chemists to observe reactions as they happen, providing a wealth of information that is impossible to obtain from analyzing only the start and end points. youtube.com

Real-Time NMR Spectroscopy: One of the most powerful tools for this purpose is real-time, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Recent advances have enabled the dynamic analysis of complex organic reactions, such as pyrimidine synthesis, on unlabeled substrates. nih.govacs.org By acquiring thousands of 2D NMR datasets over the course of a reaction, researchers can identify and structurally characterize transient intermediates that exist for only a short time. nih.govacs.org This provides a detailed picture of the reaction pathway, confirming postulated intermediates and revealing previously unknown ones. nih.gov

Other In-Situ Methods: A variety of other techniques are also employed to monitor reactions in real-time. frontiersin.org These methods provide complementary information about the reacting system.

In-Situ TechniqueInformation GainedApplication Example
Ultrafast 2D NMR Structural and dynamic information, identification of transient intermediates, elucidation of reaction mechanisms. nih.govacs.orgMonitoring the one-pot synthesis of alkylpyrimidines to reveal concurrent aliphatic and olefinic pathways. acs.org
Infrared (IR) Spectroscopy Changes in chemical bonding, identification of functional groups of reactants, products, and intermediates. youtube.comfrontiersin.orgTracking the concentration of reactants and products over time by observing characteristic vibrational modes. optica.org
Raman Spectroscopy Vibrational information complementary to IR, useful in aqueous media, can visualize molecular turnover. acs.orgbiorxiv.orgVisualizing the de novo synthesis of pyrimidines in single cells using carbon isotope labeling. biorxiv.org
X-ray Absorption Spectroscopy (XAS) Electronic structure and local coordination environment of specific elements, particularly in catalysis. frontiersin.orgProbing the state of a metal catalyst during a reaction to understand its active form.

These techniques provide unprecedented insight into the intricate details of chemical transformations, enabling chemists to rationally design better, faster, and more selective synthetic routes to aminopyrimidinones. acs.orgacs.org

Computational Design of Novel Aminopyrimidinone Derivatives with Tunable Properties

Computational chemistry has evolved from a tool for explaining observations to a powerful engine for predictive design. Instead of synthesizing and testing large numbers of compounds, researchers can now design molecules in silico with a specific, desired set of properties, a process known as rational or computational design.

Tuning Physicochemical Properties: A critical aspect of drug design is optimizing physicochemical properties like basicity (pKa), which influences solubility, absorption, and target binding. Computational methods can accurately predict how the introduction of different functional groups at various positions on the aminopyrimidinone scaffold will affect its pKa. nih.gov For example, the strategic placement of electron-withdrawing groups can tune the pKa of an amine over a wide range. nih.gov This allows chemists to design derivatives with an optimal pKa for a given biological application before ever entering the lab.

Structure-Based Design: When the 3D structure of a biological target (like an enzyme or receptor) is known, computational docking can be used to design ligands that fit perfectly into the binding site. nih.gov Researchers can design novel aminopyrimidinone derivatives that are predicted to form strong, specific interactions with the target, leading to higher potency and selectivity. This "principle of collocation" was used to design aminopyrimidine derivatives as potent kinase inhibitors. nih.gov

Integrating AI and Physics-Based Models: The future of computational design lies in the synergy between machine learning and traditional physics-based calculations. ML models can rapidly screen millions of virtual compounds to identify promising candidates, which can then be studied in more detail using higher-level quantum mechanical calculations to refine property predictions. arxiv.org This multi-tiered approach combines the speed of AI with the accuracy of physics, creating a powerful workflow for designing the next generation of aminopyrimidinone-based compounds.

Q & A

Basic: What are the common synthetic routes for 5-Aminopyrimidin-2(1H)-one hydrochloride?

The synthesis typically involves cyclization of precursors like ethyl cyanoacetate and malonamamidine hydrochloride. For example, pyrimidinone derivatives are synthesized via condensation reactions between 2-amino-4,6-dimethyl nicotinamide and aryl aldehydes, followed by oxidation steps to yield dihydropyrimidin-2(1H)-one analogs . Key steps include:

  • Cyanoacetate activation : Ethyl cyanoacetate reacts with malonamamidine hydrochloride under acidic conditions to form intermediates.
  • Cyclization : Using substituted aldehydes or ketones to close the pyrimidinone ring.
  • Oxidation : To stabilize the aromatic pyrimidinone core (e.g., with HCl in DMF) .

Basic: What characterization techniques are essential for verifying the structure of this compound?

  • X-ray crystallography : Resolves tautomeric forms and confirms hydrogen bonding patterns (e.g., as used for 4-Amino-5-fluoropyrimidin-2(1H)-one) .
  • NMR spectroscopy : Identifies proton environments (e.g., NH₂ and aromatic protons).
  • Pharmacopeial assays : Chloride identification via reaction with silver nitrate (e.g., pharmacopeial methods for dopamine hydrochloride) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst use : Acidic catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) accelerate ring closure.
  • Temperature control : Stepwise heating (e.g., 80–100°C) minimizes side reactions.
  • Real-time monitoring : TLC or in-situ IR tracks intermediate formation.
  • Post-synthesis purification : Recrystallization from ethanol/water mixtures removes unreacted precursors .

Advanced: How can tautomeric forms of this compound be resolved experimentally?

Tautomerism in pyrimidinones arises from proton shifts between N1 and O2. Methodological approaches include:

  • Single-crystal X-ray diffraction : Directly visualizes tautomeric states, as demonstrated for 4-Amino-5-fluoropyrimidin-2(1H)-one .
  • Solid-state NMR : Differentiates between keto-enol tautomers via chemical shift analysis.
  • Computational modeling : DFT calculations predict stable tautomers under varying pH and solvent conditions.

Advanced: How should researchers design biological activity assays for 5-Aminopyrimidin-2(1H)-one derivatives?

  • Target selection : Prioritize enzymes like SIRT1 (linked to apoptosis in cancer studies) or uridine phosphorylase (for modulating 5-FU toxicity) .
  • In vitro assays : Use enzyme inhibition assays (e.g., fluorometric SIRT1 activity tests) with IC₅₀ calculations.
  • Cell-based models : Validate cytotoxicity in cancer cell lines (e.g., MCF-7) with uridine rescue protocols .
  • Data interpretation : Cross-reference with structural analogs (e.g., dihydropyrimidinone antimicrobial agents) to establish SAR .

Advanced: How should contradictory spectroscopic data (e.g., NMR vs. XRD) be analyzed for this compound?

Contradictions often arise from dynamic equilibria (e.g., tautomerism) or solvate formation. Strategies include:

  • Multi-technique validation : Combine XRD (static structure) with solution-state NMR (dynamic behavior) .
  • Variable-temperature NMR : Identifies temperature-dependent tautomer ratios.
  • Crystallographic refinement : Account for disorder in the lattice (e.g., water molecules in crystal structures) .

Advanced: What pharmacopeial standards apply to quality control of this compound?

  • Purity criteria :
    • Heavy metals : ≤20 μg/g (via limit tests) .
    • Loss on drying : ≤5.0 mg/g after heating at 105°C .
  • Identity tests :
    • Chloride confirmation via silver nitrate reaction.
    • UV-Vis spectroscopy for characteristic λₘₐₓ in acidic/basic media.

Advanced: How can structure-activity relationships (SAR) guide the modification of 5-Aminopyrimidin-2(1H)-one derivatives?

  • Core modifications :
    • Substituent effects : Electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibition (e.g., SIRT1) .
    • Ring expansion : Pyrido[2,3-d]pyrimidin-4(1H)-ones show improved antimicrobial activity .
  • Methodology :
    • Parallel synthesis : Generate libraries with diverse substituents.
    • Molecular docking : Predict binding affinity to targets like uridine phosphorylase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.